3-(pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine 3-(pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine
Brand Name: Vulcanchem
CAS No.: 946274-26-6
VCID: VC11921785
InChI: InChI=1S/C22H25N5O2S/c1-16-13-17(2)22(18(3)14-16)30(28,29)27-11-9-26(10-12-27)21-7-6-20(24-25-21)19-5-4-8-23-15-19/h4-8,13-15H,9-12H2,1-3H3
SMILES: CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)C
Molecular Formula: C22H25N5O2S
Molecular Weight: 423.5 g/mol

3-(pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine

CAS No.: 946274-26-6

Cat. No.: VC11921785

Molecular Formula: C22H25N5O2S

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

3-(pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine - 946274-26-6

Specification

CAS No. 946274-26-6
Molecular Formula C22H25N5O2S
Molecular Weight 423.5 g/mol
IUPAC Name 3-pyridin-3-yl-6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine
Standard InChI InChI=1S/C22H25N5O2S/c1-16-13-17(2)22(18(3)14-16)30(28,29)27-11-9-26(10-12-27)21-7-6-20(24-25-21)19-5-4-8-23-15-19/h4-8,13-15H,9-12H2,1-3H3
Standard InChI Key GZZQMPVGKPCVSK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)C
Canonical SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)C

Introduction

The compound 3-(pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine is a complex organic molecule with potential applications in medicinal chemistry. It features a pyridazine ring connected to a piperazine moiety, which is further linked to a 2,4,6-trimethylbenzenesulfonyl group. This structural arrangement suggests a variety of biological activities, including interactions with enzymes and receptors.

Synthesis

The synthesis of 3-(pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine typically involves the reaction of a pyridazine derivative with a piperazine sulfonamide intermediate. This process may require the use of a base and appropriate solvents to facilitate the coupling reaction.

StepReagentsConditions
1Pyridazine derivative, piperazine sulfonamide intermediateBase (e.g., triethylamine), solvent (e.g., dichloromethane)
2Coupling reactionRoom temperature, stirring

Biological Activity

The biological activity of this compound is likely influenced by its sulfonamide group, which can mimic substrates for certain enzymes, potentially inhibiting their activity. Additionally, the presence of a pyridazine and piperazine ring may contribute to interactions with various receptors or enzymes, affecting biological pathways.

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